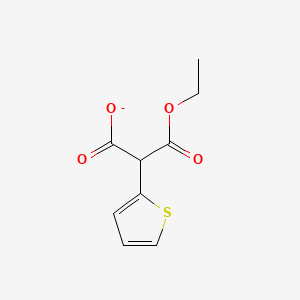
3-Ethoxy-3-oxo-2-(thiophen-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-3-oxo-2-(thiophen-2-yl)propanoate: is an organic compound with the molecular formula C9H10O3S. It is also known as ethyl 3-oxo-3-(thiophen-2-yl)propanoate. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-3-oxo-2-(thiophen-2-yl)propanoate typically involves the esterification of 3-oxo-3-(thiophen-2-yl)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for transesterification reactions
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: 3-Hydroxy-3-(thiophen-2-yl)propanoate.
Substitution: Various esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine:
- Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those containing thiophene rings .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for organic synthesis .
Wirkmechanismus
The mechanism of action of 3-ethoxy-3-oxo-2-(thiophen-2-yl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further biochemical reactions. The thiophene ring can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3-oxo-3-(thiophen-2-yl)propanoate
- 3-Oxo-3-thiophen-2-yl-propionic acid methyl ester
- 3-Hydroxy-3-(thiophen-2-yl)propanoate
Uniqueness: 3-Ethoxy-3-oxo-2-(thiophen-2-yl)propanoate is unique due to its specific ester functional group, which imparts distinct reactivity and properties. Compared to similar compounds, it offers different reactivity patterns in esterification and transesterification reactions, making it valuable in various synthetic applications .
Eigenschaften
CAS-Nummer |
53064-72-5 |
|---|---|
Molekularformel |
C9H9O4S- |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
3-ethoxy-3-oxo-2-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C9H10O4S/c1-2-13-9(12)7(8(10)11)6-4-3-5-14-6/h3-5,7H,2H2,1H3,(H,10,11)/p-1 |
InChI-Schlüssel |
SIJUFSMIUVCHDT-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C(C1=CC=CS1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















